2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Overview
Description
2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H15N7O2S2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.07286509 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
- The compound has been utilized as a precursor for the synthesis of diverse heterocycles, demonstrating its versatility in medicinal chemistry. Studies have focused on synthesizing coumarins, pyridines, pyrroles, thiazoles, and aminopyrazoles, which were then evaluated for antimicrobial activities. This showcases its utility in developing new antimicrobial agents (Bondock et al., 2008).
Antimicrobial and Insecticidal Assessment
- A series of heterocycles incorporating thiadiazole moiety derived from the compound showed promising insecticidal activity against the cotton leafworm, Spodoptera littoralis, highlighting its potential in agricultural applications (Fadda et al., 2017).
Antioxidant Activity
- Polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, synthesized using the compound as a key intermediate, were evaluated for their antioxidant activities. Some derivatives showed antioxidant activity nearly equal to that of ascorbic acid, indicating their potential as antioxidant agents (El‐Mekabaty, 2015).
Anticancer Activity
- Novel thiadiazoles bearing pyridopyrimidinone moiety synthesized from the compound were prepared and tested for their anti-breast cancer activity. The study reported that some derivatives revealed powerful anticancer activity, suggesting the compound's utility in developing new anticancer drugs (Gomha et al., 2017).
Properties
IUPAC Name |
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N7O2S2/c29-16(23-20-25-18(32-27-20)13-7-3-1-4-8-13)12-31-21-24-17-15(11-22-26-17)19(30)28(21)14-9-5-2-6-10-14/h1-11H,12H2,(H,22,26)(H,23,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTGQAPDSQHXCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N7O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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